6-Iodoquinolin-4-ol

Description

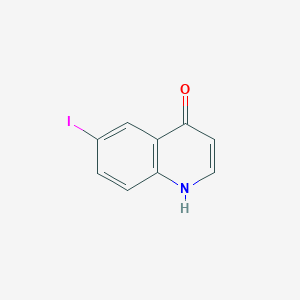

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-iodo-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6INO/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAZOVHUNVUSQMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)C(=O)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10413268 | |

| Record name | 6-iodoquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10413268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342617-07-6 | |

| Record name | 6-iodoquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10413268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the 6-Iodoquinolin-4-ol Scaffold

An In-Depth Technical Guide to 6-Iodoquinolin-4-ol: Synthesis, Properties, and Applications

This compound is a halogenated derivative of the quinolin-4-one scaffold, a core structure of significant interest in medicinal chemistry and materials science. The quinolin-4-one motif is a privileged structure, found in numerous natural products and synthetic compounds with a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] The introduction of an iodine atom at the 6-position provides a crucial synthetic handle for further molecular elaboration. This iodine atom is an excellent leaving group in transition metal-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups and the construction of complex molecular architectures.[2] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, designed for researchers and professionals in drug discovery and organic synthesis.

PART 1: Physicochemical and Structural Properties

This compound exists in a tautomeric equilibrium with its 6-iodo-1H-quinolin-4-one form, with the keto form generally being more stable.[2] Its fundamental properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 6-iodo-1H-quinolin-4-one | PubChem[3] |

| Molecular Formula | C₉H₆INO | PubChem[3] |

| Molecular Weight | 271.05 g/mol | PubChem[3] |

| Monoisotopic Mass | 270.94941 Da | PubChem[3] |

| CAS Number | 342617-07-6 | PubChem[3] |

| Appearance | Expected to be a solid powder | General knowledge |

| XLogP (Predicted) | 1.2 | PubChem[3] |

| SMILES | C1=CC2=C(C=C1I)C(=O)C=CN2 | PubChem[3] |

| InChIKey | ZAZOVHUNVUSQMU-UHFFFAOYSA-N | PubChem[3] |

PART 2: Synthesis of this compound

The most common and effective method for synthesizing the quinolin-4-one core is the Conrad-Limpach reaction. This process involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization. For this compound, the synthesis commences with commercially available 4-iodoaniline.

Synthetic Workflow: Conrad-Limpach Cyclization

The following diagram illustrates the two-stage process for the synthesis of this compound.

Caption: Conrad-Limpach synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for similar quinolin-4-one syntheses.[4][5]

Materials:

-

4-iodoaniline (1 equivalent)

-

Ethyl acetoacetate (1.1 equivalents)

-

High-boiling point inert solvent (e.g., Dowtherm A or Diphenyl ether)

-

Petroleum ether or Hexane for washing

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a condenser and a magnetic stirrer, combine 4-iodoaniline (1 equiv.) and ethyl acetoacetate (1.1 equiv.).

-

Rationale: A slight excess of the β-ketoester is used to ensure the complete consumption of the aniline starting material.

-

-

Condensation (Optional Acid Catalysis): While the condensation can proceed thermally, adding a catalytic amount of a strong acid (e.g., a drop of concentrated H₂SO₄) can accelerate the formation of the β-anilinoacrylate intermediate at a lower temperature before the cyclization step.

-

Thermal Cyclization: Add the mixture to a preheated high-boiling point solvent (e.g., Dowtherm A) at approximately 250 °C under an inert atmosphere (e.g., Nitrogen).

-

Rationale: The high temperature is necessary to overcome the activation energy for the intramolecular electrophilic aromatic substitution (cyclization) that forms the quinolone ring. An inert atmosphere prevents oxidation of the starting materials and product at these high temperatures.

-

-

Reaction Monitoring: Stir the mixture vigorously for 30-60 minutes. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Product Precipitation and Isolation: Upon completion, cool the reaction mixture to room temperature. The product, this compound, should precipitate out of the solvent.

-

Rationale: The product is typically much less soluble in the non-polar, high-boiling solvent at room temperature, allowing for easy isolation.

-

-

Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid sequentially with petroleum ether (or hexane) to remove the residual high-boiling solvent, followed by a small amount of cold ethanol or isopropanol.[4]

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol, dimethylformamide (DMF), or acetic acid to yield the final product.

PART 3: Spectral Properties

Spectroscopic analysis is essential for confirming the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (in DMSO-d₆):

-

N-H Proton: A broad singlet is expected around δ 11.5-12.0 ppm.[6]

-

Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (δ 7.0-8.5 ppm). Due to the iodine substituent, the proton at C5 will likely be a doublet, the proton at C7 a doublet of doublets, and the proton at C8 a doublet. The protons on the pyridinone ring (C2 and C3) will also appear as doublets in this region.

-

For 6-bromoquinolin-4-ol, characteristic peaks are observed at δ 8.15 (d, H5), 7.95 (m, H7), and 7.51 (d, H8).[7] A similar pattern is expected for the iodo-analog.

-

-

¹³C NMR (in DMSO-d₆):

-

Carbonyl Carbon (C4): Expected to be significantly downfield, around δ 175-180 ppm.[6]

-

C-I Carbon (C6): The carbon directly attached to the iodine will have a chemical shift significantly influenced by the halogen, typically appearing further upfield than if it were attached to a proton.

-

Other aromatic carbons will resonate in the typical δ 110-150 ppm range.

-

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition.

-

Technique: High-Resolution Mass Spectrometry (HRMS) or GC-MS can be employed.[3][8]

-

Expected Molecular Ion Peak (M⁺): The monoisotopic mass is 270.9494 Da.[3] HRMS should show a prominent peak at m/z ≈ 270.9494.

-

Fragmentation: Common fragmentation patterns for quinolones involve the loss of CO (28 Da) and subsequent cleavages of the ring system.[9] The presence of iodine (atomic mass ≈ 127) will lead to a characteristic isotopic pattern and fragmentation pathways involving the loss of I or HI.

-

Predicted Data: Predicted collision cross-section (CCS) values for various adducts, such as [M+H]⁺ at m/z 271.95668 and [M-H]⁻ at m/z 269.94212, are available.[10]

Infrared (IR) Spectroscopy

IR spectroscopy helps identify key functional groups.

-

N-H Stretch: A broad absorption band is expected in the range of 3200-3400 cm⁻¹ corresponding to the N-H bond of the pyridinone ring.

-

C=O Stretch: A strong, sharp absorption peak characteristic of the ketone carbonyl group should appear around 1620-1660 cm⁻¹.

-

C=C and C=N Stretches: Multiple peaks in the 1450-1600 cm⁻¹ region correspond to the aromatic ring vibrations.

PART 4: Chemical Reactivity and Synthetic Utility

The primary value of this compound in synthetic chemistry lies in the reactivity of the C-I bond, which serves as a versatile anchor for building molecular complexity.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is highly susceptible to oxidative addition by palladium(0) catalysts, initiating a catalytic cycle for various cross-coupling reactions. This makes this compound an ideal substrate for Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions.

Caption: Synthetic utility of this compound in cross-coupling.

This reactivity allows for the regioselective functionalization of the quinolone core, which is a powerful strategy for generating libraries of diverse compounds for screening in drug discovery programs.[7]

PART 5: Applications in Drug Discovery and Research

The quinolin-4-one scaffold is a cornerstone in medicinal chemistry.[1] this compound serves as a key intermediate for accessing novel analogs with potential therapeutic applications.

-

Anticancer Agents: Many substituted quinolin-4-ones exhibit cytotoxic activity against various cancer cell lines.[1] The ability to functionalize the 6-position allows for the exploration of structure-activity relationships (SAR) to develop potent and selective anticancer agents.

-

Enzyme Inhibition: Substituted 8-hydroxyquinolines, structurally related to this compound, are potent inhibitors of enzymes like catechol O-methyltransferase (COMT), a target in neuropharmacological studies.[11][12] The 6-iodo intermediate allows for the synthesis of analogs to probe interactions within enzyme active sites.

-

Antimicrobial Agents: The quinolone family is famous for its antibacterial agents (e.g., ciprofloxacin).[1] While most antibacterial quinolones have a carboxylic acid at the 3-position, the core scaffold is crucial for activity. This compound can be used to synthesize novel derivatives for screening against bacterial, fungal, and protozoal pathogens.[11][13]

PART 6: Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety.

-

GHS Hazard Classification:

-

Precautionary Measures:

-

P261 & P271: Avoid breathing dust and use only outdoors or in a well-ventilated area.[3]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[3]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

References

- 1. mdpi.com [mdpi.com]

- 2. 4-Iodoquinolin-3-OL | 32435-62-4 | Benchchem [benchchem.com]

- 3. This compound | C9H6INO | CID 5250493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. atlantis-press.com [atlantis-press.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices [mdpi.com]

- 9. m.youtube.com [m.youtube.com]

- 10. PubChemLite - this compound (C9H6INO) [pubchemlite.lcsb.uni.lu]

- 11. 5-Iodoquinolin-8-ol|CAS 13207-63-1|For Research [benchchem.com]

- 12. Optimization of 8-Hydroxyquinolines as Inhibitors of Catechol O-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. static.cymitquimica.com [static.cymitquimica.com]

Structure Elucidation of 6-Iodoquinolin-4-ol: A Multi-Technique Spectroscopic Approach

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolin-4-ol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a halogen, such as iodine, at the C6 position can significantly modulate the molecule's physicochemical properties and biological activity, making its unambiguous structural confirmation a critical step in drug discovery and development. This guide provides a comprehensive, field-proven framework for the complete structure elucidation of 6-iodoquinolin-4-ol. We move beyond a simple listing of procedures to explain the causal-driven strategy behind the synthesis and the integration of multiple spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each protocol is designed as a self-validating system, ensuring the highest degree of confidence in the final structural assignment.

Foundational Strategy: Synthesis as the First Step in Elucidation

Before any characterization can occur, the target molecule must be synthesized. The choice of synthetic route is the first and most critical step, as a well-understood reaction mechanism provides a strong logical basis for the expected structure. For the synthesis of the 4-hydroxyquinoline core, the Gould-Jacobs reaction is an exceptionally reliable and well-documented method.[1][2][3][4] This pathway involves the condensation of an aniline derivative with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[3][4]

The strategic choice of 4-iodoaniline as the starting material directs the regiochemistry of the reaction, ensuring the iodine atom is positioned at the desired C6 location on the resulting quinoline ring. This predictability is paramount for an efficient elucidation workflow.

Experimental Protocol: Gould-Jacobs Synthesis of this compound

This protocol details the synthesis via condensation and subsequent thermal cyclization.

Materials:

-

4-Iodoaniline

-

Diethyl ethoxymethylenemalonate (DEEM)

-

High-boiling inert solvent (e.g., Diphenyl ether or Dowtherm A)

-

Ethanol

-

Sodium Hydroxide (NaOH) solution

-

Hydrochloric Acid (HCl)

-

Reaction flask with reflux condenser and heating mantle

Methodology:

-

Step 1: Condensation. In a round-bottom flask, combine 4-iodoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture to 110-130 °C for 1-2 hours. The reaction progression, forming the anilidomethylenemalonate intermediate, can be monitored by Thin Layer Chromatography (TLC). Remove the ethanol byproduct under reduced pressure.

-

Step 2: Thermal Cyclization. Add the high-boiling solvent (e.g., Diphenyl ether) to the flask containing the intermediate. Heat the mixture to reflux (approximately 250-260 °C) for 30-60 minutes to induce the 6-electron electrocyclization that forms the quinoline ring.[3]

-

Step 3: Isolation & Saponification. Cool the reaction mixture to room temperature, allowing the cyclized ester product (ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate) to precipitate. Isolate the solid by filtration. Subsequently, hydrolyze the ester by refluxing with an aqueous solution of sodium hydroxide (e.g., 10% NaOH) until the reaction is complete (monitored by TLC).

-

Step 4: Decarboxylation. Cool the hydrolyzed mixture and acidify with concentrated HCl to precipitate the carboxylic acid intermediate. Collect the solid by filtration and wash it with cold water. Dry the solid thoroughly. Place the dried 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in a flask and heat it above its melting point (typically >250 °C) until the evolution of CO₂ gas ceases.[4]

-

Step 5: Purification. The resulting crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the final product.

Visualization: Synthetic Workflow

Caption: Gould-Jacobs reaction pathway for this compound.

Spectroscopic Analysis: The Triad of Confirmation

With the purified compound in hand, the core elucidation phase begins. A multi-technique approach using NMR, MS, and IR is essential. Each technique provides a unique and complementary piece of the structural puzzle, and their combined data provide an unassailable confirmation.

Mass Spectrometry (MS): The Molecular Blueprint

Mass spectrometry is the first line of analytical inquiry, as it directly measures the mass-to-charge ratio, providing the molecular weight and elemental composition.

Causality: High-Resolution Mass Spectrometry (HRMS) is chosen over nominal mass instruments because its sub-ppm mass accuracy allows for the unambiguous determination of the molecular formula. This is critical for distinguishing between potential isobaric impurities and confirming the presence of both iodine and nitrogen.[5]

-

Sample Preparation: Dissolve 1-2 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Analyze the sample using an HRMS instrument, such as a Q-TOF or Orbitrap, equipped with an electrospray ionization (ESI) source in positive ion mode.

-

Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 100-500.

-

Data Analysis: Determine the exact mass of the protonated molecular ion ([M+H]⁺). Use the instrument's software to calculate the molecular formula based on this exact mass and compare it to the theoretical value for C₉H₆INO.

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₉H₆INO | Derived from the synthetic pathway. |

| Theoretical Exact Mass | 270.94941 Da | Calculated for the neutral molecule.[6] |

| Expected [M+H]⁺ Ion | 271.95668 m/z | The primary ion observed in ESI+ mode.[7] |

| Isotopic Pattern | A single, strong peak for the molecular ion. | Iodine (¹²⁷I) is monoisotopic, so no characteristic halogen isotopic cluster (like with Cl or Br) is expected. |

The observation of an ion with an m/z value matching 271.95668 within a 5 ppm mass error window provides definitive evidence for the elemental composition of the synthesized compound.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy probes the vibrational frequencies of functional groups, providing a rapid and non-destructive method to confirm their presence.

Causality: For this compound, IR is particularly powerful for investigating the keto-enol tautomerism common to 4-hydroxyquinolines. The molecule can exist as the -ol form (A) or the -one form (B). The presence and relative intensity of O-H, N-H, and C=O stretching bands provide direct evidence for the dominant tautomer in the solid state.[8]

-

Sample Preparation: Place a small amount (a few milligrams) of the dry, purified solid directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Record the spectrum on an FTIR spectrometer.

-

Data Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹.

| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |

| 3300-2500 (broad) | O-H stretch & N-H stretch | The presence of a broad absorption in this region is characteristic of the hydrogen-bonded N-H and O-H groups in the quinolinone/ol system. |

| ~1650 (strong) | C=O stretch (amide) | A strong, sharp peak here is a definitive marker for the quinolin-4-one tautomer (B), which is often the predominant form.[9] |

| 1610-1500 | C=C and C=N ring stretching | Multiple sharp bands corresponding to the aromatic and heterocyclic ring system.[10] |

| ~1340-1240 | C-N stretching | Confirms the presence of the amine/amide functionality within the ring.[9] |

| Below 600 | C-I stretch | A weak absorption in the far-IR region, confirming the carbon-iodine bond. |

The IR spectrum serves as a rapid confirmation of the core quinolinone structure and the presence of the key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure

NMR is the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, connectivity, and the chemical environment of each atom.

Causality: A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment. While ¹H and ¹³C provide the number and type of protons and carbons, 2D experiments are essential to piece them together. HMBC, in particular, is critical for confirming the position of the iodine substituent by observing long-range correlations from protons on the iodinated ring to carbons across the molecule.[11]

-

Sample Preparation: Dissolve 10-15 mg of purified this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube. DMSO-d₆ is often chosen for its ability to dissolve polar compounds and to observe exchangeable protons (OH/NH).[12]

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Perform ¹H, ¹³C, COSY, HSQC, and HMBC experiments using standard instrument parameters.

¹H NMR (400 MHz, DMSO-d₆): The quinolin-4-one system has a unique set of signals. The protons on the pyridine ring (H2, H3) are typically distinct from those on the benzene ring (H5, H7, H8).

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| NH/OH | ~11.5 | broad singlet | - | Exchangeable proton, characteristic of the 4-quinolone system.[13] |

| H5 | ~8.3 | d | J ≈ 2.0 | Ortho to iodine and deshielded. Appears as a doublet due to meta-coupling with H7. |

| H2 | ~8.0 | d | J ≈ 7.0 | Adjacent to the ring nitrogen. Coupled to H3. |

| H7 | ~7.8 | dd | J ≈ 9.0, 2.0 | Coupled to H8 (ortho) and H5 (meta). |

| H8 | ~7.5 | d | J ≈ 9.0 | Coupled to H7 (ortho). |

| H3 | ~6.1 | d | J ≈ 7.0 | Coupled to H2. Shielded due to its position relative to the carbonyl.[13] |

¹³C NMR (101 MHz, DMSO-d₆): The spectrum will show 9 distinct carbon signals.

| Carbon | Predicted δ (ppm) | Rationale |

| C4 | ~175 | Carbonyl carbon of the quinolin-4-one, highly deshielded. |

| C8a | ~140 | Bridgehead carbon adjacent to the nitrogen. |

| C2 | ~139 | Carbon adjacent to the nitrogen. |

| C7 | ~135 | Deshielded by the electron-withdrawing effect of the adjacent iodine. |

| C5 | ~127 | Aromatic CH. |

| C4a | ~124 | Bridgehead carbon. |

| C8 | ~118 | Aromatic CH. |

| C3 | ~110 | Shielded carbon adjacent to the carbonyl. |

| C6 | ~92 | Key Signal: Carbon directly attached to iodine, shows significant shielding (heavy atom effect). |

2D NMR for Connectivity Confirmation:

-

COSY (Correlation Spectroscopy): Confirms proton-proton couplings. Key correlations expected: H2-H3, H7-H8, and a weaker H5-H7. This establishes the two isolated spin systems of the rings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon. This definitively assigns the chemical shifts for C2, C3, C5, C7, and C8.

-

HMBC (Heteronuclear Multiple Bond Correlation): Reveals 2- and 3-bond correlations between protons and carbons. This is the final step to assemble the full structure. Crucial correlations to confirm the C6-I position include:

-

H5 and H7 correlating to the low-field C6 (~92 ppm).

-

H5 correlating to C4, C8a, and C6.

-

H8 correlating to C4a, C6, and C5.

-

Integrated Elucidation Strategy

The power of this workflow lies not in any single technique, but in the logical integration of the data. The process is self-validating at each step.

Visualization: Data Integration Workflow

Caption: Logical flow of integrating multi-technique data.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of synthesis and spectroscopy. By starting with a regioselective synthesis (the Gould-Jacobs reaction), a strong hypothesis for the molecular structure is established. This hypothesis is then rigorously tested and confirmed through a triad of analytical techniques. High-resolution mass spectrometry validates the elemental composition, infrared spectroscopy confirms the key functional groups and provides insight into tautomerism, and a full suite of NMR experiments definitively establishes the atomic connectivity and substitution pattern. This integrated, causality-driven approach provides an unshakeable foundation for the identity and purity of the molecule, a non-negotiable requirement for its advancement in any research or drug development pipeline.

References

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices [mdpi.com]

- 6. This compound | C9H6INO | CID 5250493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - this compound (C9H6INO) [pubchemlite.lcsb.uni.lu]

- 8. electronicsandbooks.com [electronicsandbooks.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis | MDPI [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. 4-Hydroxyquinoline(611-36-9) 1H NMR [m.chemicalbook.com]

A Comprehensive Technical Guide to 6-Iodoquinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 6-Iodoquinolin-4-ol, a key heterocyclic compound with significant potential in medicinal chemistry and drug discovery. As a Senior Application Scientist, this document synthesizes critical technical data with practical insights into its synthesis, properties, and applications, grounded in authoritative scientific literature.

Core Compound Identification and Properties

This compound is a derivative of the quinoline scaffold, a privileged structure in drug development due to its presence in a wide array of biologically active compounds. The introduction of an iodine atom at the 6-position offers a valuable handle for further chemical modifications, making it a versatile intermediate in synthetic chemistry.

The formal identification of this compound is as follows:

It is important to note the tautomeric nature of 4-hydroxyquinolines, which exist in equilibrium with their 4-quinolone form. The IUPAC name reflects the more stable keto-enol tautomer, 1H-quinolin-4-one.

Physicochemical Properties

A summary of the key computed physicochemical properties of this compound is presented in the table below. These parameters are crucial for predicting its behavior in biological systems and for designing synthetic and analytical protocols.

| Property | Value | Source |

| Molecular Weight | 271.05 g/mol | PubChem[1] |

| Monoisotopic Mass | 270.94941 Da | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

| Topological Polar Surface Area | 29.1 Ų | PubChem[1] |

| LogP (Computed) | 1.2 | PubChem[1] |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved via the Conrad-Limpach reaction. This established method involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization to form the quinolin-4-one ring system. The choice of 4-iodoaniline as the starting material directly introduces the iodine atom at the desired 6-position of the quinoline core.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound via the Conrad-Limpach reaction.

Detailed Experimental Protocol

This protocol is based on established procedures for the synthesis of analogous quinolin-4-one derivatives.[2][3]

Materials:

-

4-Iodoaniline

-

Ethyl acetoacetate

-

High-boiling point inert solvent (e.g., Dowtherm A)

-

Ethanol

Procedure:

-

Condensation: In a round-bottom flask, combine 4-iodoaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents). The mixture can be stirred at room temperature or gently heated to initiate the condensation reaction, forming the enamine intermediate, ethyl 3-((4-iodophenyl)amino)but-2-enoate. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cyclization: The crude intermediate is added to a high-boiling point solvent such as Dowtherm A. The reaction mixture is then heated to approximately 250 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon). This high temperature facilitates the intramolecular cyclization.

-

Precipitation and Isolation: After the reaction is complete (as indicated by TLC), the mixture is allowed to cool to room temperature. The product, this compound, will typically precipitate out of the solvent.

-

Purification: The precipitated solid is collected by filtration and washed with a suitable solvent, such as ethanol, to remove any residual high-boiling solvent and impurities. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Applications in Drug Development

The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including antibacterial, anticancer, and antiprotozoal properties.[4][5] this compound serves as a valuable intermediate in the synthesis of more complex and potent therapeutic agents.

Role as a Synthetic Intermediate

The iodine atom at the 6-position is a key feature, enabling further functionalization through various palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination.[6] This allows for the introduction of diverse substituents to explore the structure-activity relationship (SAR) and optimize the pharmacological profile of lead compounds. For instance, related iodoquinoline derivatives are used in the synthesis of targeted cancer therapies.[3][7]

Potential Pharmacological Activity

While this compound itself may not be the final active pharmaceutical ingredient (API), the quinolin-4-one core is associated with several mechanisms of action.

-

Antimicrobial Agents: Fluoroquinolones, a major class of antibiotics, are based on the quinolin-4-one structure.[4] They primarily act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.

-

Anticancer Agents: Numerous quinoline derivatives have demonstrated cytotoxic activity against various cancer cell lines.[4] Their mechanisms can be diverse, including the inhibition of tyrosine kinases, topoisomerases, and angiogenesis.

-

Neuropharmacology: Substituted 8-hydroxyquinolines have been identified as potent inhibitors of catechol O-methyltransferase (COMT), an enzyme involved in dopamine metabolism, highlighting their potential in treating neurological disorders like Parkinson's disease.[8]

Illustrative Signaling Pathway: Kinase Inhibition

The following diagram illustrates the general principle of how a quinoline-based kinase inhibitor, potentially synthesized from a 6-iodo-4-quinolone intermediate, can block a signaling pathway involved in cell proliferation.

Caption: Generalized pathway of a receptor tyrosine kinase and its inhibition.

Safety and Handling

-

Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.[1]

-

Precautions:

-

First Aid:

Always consult the specific SDS provided by the supplier before handling this chemical.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those in drug discovery and organic synthesis. Its defined chemical identity, accessible synthetic routes, and the strategic placement of the iodine atom make it a highly valuable and versatile building block for the creation of novel therapeutic agents. A thorough understanding of its properties, synthesis, and potential applications, coupled with stringent safety protocols, will enable researchers to fully harness its potential in advancing pharmaceutical research.

References

- 1. This compound | C9H6INO | CID 5250493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. atlantis-press.com [atlantis-press.com]

- 4. mdpi.com [mdpi.com]

- 5. Clioquinol - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. Optimization of 8-Hydroxyquinolines as Inhibitors of Catechol O-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. samratpharmachem.com [samratpharmachem.com]

6-Iodoquinolin-4-ol molecular weight and formula

An In-Depth Technical Guide to 6-Iodoquinolin-4-ol: Synthesis, Properties, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. We will delve into its fundamental physicochemical properties, outline its synthetic pathways with mechanistic insights, discuss its reactivity and potential for derivatization, and explore its applications as a crucial building block for novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development who require a comprehensive understanding of this versatile chemical intermediate.

Core Physicochemical Properties

This compound, also known by its tautomeric name 6-iodo-1H-quinolin-4-one, is a quinoline derivative characterized by an iodine atom at the 6-position and a hydroxyl group at the 4-position.[1] This substitution pattern makes it a highly valuable and versatile scaffold in synthetic organic chemistry. The presence of the iodine atom provides a reactive handle for carbon-carbon and carbon-heteroatom bond formation, while the quinolin-4-one core is a well-established pharmacophore found in numerous biologically active molecules.[2][3]

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| IUPAC Name | 6-iodo-1H-quinolin-4-one | PubChem[1] |

| Molecular Formula | C₉H₆INO | PubChem[1] |

| Molecular Weight | 271.05 g/mol | PubChem[1] |

| CAS Number | 342617-07-6 | PubChem[1] |

| Monoisotopic Mass | 270.94941 Da | PubChem[1] |

Synthesis of this compound

The construction of the this compound scaffold is most effectively achieved through the Conrad-Limpach reaction. This classic method involves the condensation of a substituted aniline with a β-ketoester, followed by a high-temperature thermal cyclization to form the quinolin-4-one ring system.[4] This approach is favored for its reliability and ability to introduce substituents at specific positions on the quinoline core.

Synthetic Workflow: The Conrad-Limpach Reaction

The synthesis commences with commercially available 4-iodoaniline and an appropriate β-ketoester, such as ethyl acetoacetate. The choice of 4-iodoaniline directly installs the essential iodine atom at the desired 6-position of the final quinoline ring.

Caption: Synthetic workflow for this compound via the Conrad-Limpach reaction.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 3-((4-iodophenyl)amino)but-2-enoate (Condensation)

-

To a round-bottom flask, add 4-iodoaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

-

Add a catalytic amount of a weak acid, such as acetic acid, to facilitate the condensation.

-

Heat the mixture gently (e.g., 80-100 °C) with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting aniline.

-

Upon completion, remove the water formed during the reaction, typically under reduced pressure, to yield the crude enamine intermediate.

Causality: The initial step is a nucleophilic attack of the aniline nitrogen onto the ketone carbonyl of the β-ketoester, followed by dehydration. The acid catalyst protonates the carbonyl oxygen, making the carbon more electrophilic and accelerating the reaction. Driving off the water by-product shifts the equilibrium towards the formation of the enamine product.

Step 2: Synthesis of this compound (Thermal Cyclization)

-

The crude enamine intermediate is added to a high-boiling point, inert solvent such as Dowtherm A or diphenyl ether.[4][5]

-

The reaction mixture is heated to a high temperature, typically around 250 °C, under an inert atmosphere (e.g., nitrogen or argon).[4]

-

The cyclization reaction is usually rapid (30-60 minutes) and can be monitored by TLC.

-

Upon completion, the mixture is cooled to room temperature, causing the solid product, this compound, to precipitate.

-

The precipitate is collected by filtration, washed with a suitable solvent (e.g., cold isopropanol or ethanol) to remove residual high-boiling solvent, and dried.[4]

Causality: The high temperature provides the necessary activation energy for the intramolecular Friedel-Crafts-type cyclization. The electron-donating character of the enamine nitrogen activates the aromatic ring, which then attacks the ester carbonyl. This is followed by the elimination of ethanol to form the stable heterocyclic quinolin-4-one system. An inert, high-boiling solvent is crucial to achieve the required temperature while preventing unwanted side reactions.

Chemical Reactivity and Derivatization Potential

This compound is a valuable intermediate precisely because its functional groups offer distinct and orthogonal handles for further chemical modification. This allows for the systematic construction of diverse molecular libraries for structure-activity relationship (SAR) studies.

-

The 6-Iodo Group: The iodine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions. This position can be functionalized via Suzuki, Sonogashira, Heck, or Buchwald-Hartwig amination reactions to introduce a wide variety of aryl, alkynyl, vinyl, or amino substituents. This versatility is critical for tuning the electronic and steric properties of potential drug candidates.

-

The 4-Hydroxyl Group: The hydroxyl group exists in tautomeric equilibrium with its keto form (quinolin-4-one). It can be readily converted into a 4-chloro group using reagents like phosphorus oxychloride (POCl₃).[4][5] This 4-chloroquinoline derivative is highly reactive towards nucleophilic aromatic substitution (SₙAr), allowing for the facile introduction of amines and other nucleophiles at the 4-position. This transformation is fundamental in the synthesis of many antimalarial drugs and kinase inhibitors.[3][6]

Caption: Key derivatization pathways for this compound.

Applications in Research and Drug Development

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[2] this compound serves as a key starting material for accessing novel quinoline derivatives with therapeutic potential.

-

Anticancer Agents: The 4-aminoquinoline scaffold is a known pharmacophore for kinase inhibitors.[3] For instance, 6-Iodo-4(H)-quinazolinone, a related heterocyclic intermediate, is a key building block for Lapatinib, a targeted cancer therapy.[7] By converting this compound to its 4-amino derivatives and further modifying the 6-position, researchers can synthesize libraries of compounds to screen for inhibitory activity against various protein kinases implicated in cancer progression.

-

Antimalarial Drugs: The 4-aminoquinoline core is famously present in antimalarial drugs like Chloroquine. The ability to functionalize both the 4- and 6-positions of the quinoline ring using this compound as a precursor allows for the development of new analogs to combat drug-resistant strains of malaria.[6]

-

Antiviral and Antibacterial Agents: Quinolone derivatives have a long history as antibiotics.[2] Modifications to the core structure, enabled by intermediates like this compound, can lead to the discovery of new agents with improved potency, spectrum of activity, or reduced resistance.[8]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate safety precautions.

-

Hazard Identification: According to the Globally Harmonized System (GHS) classifications, this compound is associated with the following hazards:

-

Recommended Handling Procedures:

-

Always handle this compound in a well-ventilated chemical fume hood.[9]

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[10]

-

Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[11]

-

In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.[10]

-

Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[9]

-

Conclusion

This compound is a strategically important chemical intermediate whose value lies in its pre-installed, orthogonally reactive functional groups. Its synthesis via the robust Conrad-Limpach reaction is well-established. The compound provides a direct route to a vast chemical space of substituted quinolines, making it an indispensable tool for medicinal chemists engaged in the discovery and development of novel therapeutics, particularly in the fields of oncology and infectious diseases. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in research.

References

- 1. This compound | C9H6INO | CID 5250493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine | MDPI [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. atlantis-press.com [atlantis-press.com]

- 6. chemimpex.com [chemimpex.com]

- 7. nbinno.com [nbinno.com]

- 8. 4-Hydroxy-6-iodo-2-quinolinone [myskinrecipes.com]

- 9. fishersci.com [fishersci.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. biosynth.com [biosynth.com]

Physical and chemical properties of 6-Iodoquinolin-4-ol

An In-depth Technical Guide to 6-Iodoquinolin-4-ol

Abstract

This compound, a halogenated heterocyclic compound, stands as a pivotal intermediate in the landscape of medicinal chemistry and materials science. Its quinolin-4-one core is a "privileged scaffold," frequently encountered in molecules exhibiting a wide spectrum of biological activities, including antimicrobial and anticancer properties.[1][2] The presence of an iodine atom at the 6-position not only influences its physicochemical properties but also serves as a versatile synthetic handle for introducing further molecular complexity through modern cross-coupling reactions.[3] This guide provides a comprehensive technical overview of this compound, synthesizing data on its physical and chemical properties, spectroscopic signatures, synthesis, and safety protocols. It is intended to serve as an essential resource for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents and functional materials.

Chemical Identity and Structural Elucidation

This compound is systematically identified by its IUPAC name, 6-iodo-1H-quinolin-4-one , which reflects its existence in a tautomeric equilibrium.[4] The keto-enol tautomerism is a characteristic feature of 4-hydroxyquinolines, with the quinolone (keto) form generally predominating in the solid state and in various solvents. This equilibrium is crucial as it influences the molecule's hydrogen bonding capabilities, reactivity, and interaction with biological targets.

The primary identifiers for this compound are:

-

CAS Number: 342617-07-6[4]

-

Molecular Formula: C₉H₆INO[4]

-

Molecular Weight: 271.05 g/mol [4]

-

InChIKey: ZAZOVHUNVUSQMU-UHFFFAOYSA-N[4]

Caption: Tautomeric equilibrium between the enol and keto forms.

Physical and Chemical Properties

A summary of the key computed and experimental physical properties of this compound is presented below. While extensive experimental data is not publicly available, computed properties from reliable databases provide valuable estimates for experimental design.

| Property | Value | Source |

| Molecular Formula | C₉H₆INO | [4][5][6] |

| Molecular Weight | 271.05 g/mol | [4][5] |

| Monoisotopic Mass | 270.94941 Da | [4] |

| IUPAC Name | 6-iodo-1H-quinolin-4-one | [4] |

| CAS Number | 342617-07-6 | [4] |

| Predicted XlogP | 1.2 | [4] |

| Appearance | Expected to be a solid powder | [7][8] |

| Solubility | Expected to be poorly soluble in water | [8] |

| Predicted CCS (Ų) | [M+H]⁺: 134.3, [M-H]⁻: 129.7 | [6] |

Reactivity Insights: The chemical behavior of this compound is dictated by its quinolone core and iodo-substituent.

-

Iodine as a Synthetic Handle: The carbon-iodine bond is susceptible to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This allows for the straightforward introduction of aryl, alkyl, alkynyl, and amino groups at the 6-position, making it an invaluable building block for creating libraries of derivatives for structure-activity relationship (SAR) studies.[3]

-

Quinoline Nitrogen: The nitrogen atom in the quinoline ring imparts basic properties, allowing for the formation of salts with various acids.[5] This can be leveraged to improve the solubility and handling of the compound.

-

Metal Chelation: The related 8-hydroxyquinoline scaffold is a well-known metal chelator.[5] While the 4-quinolone structure is different, the presence of the carbonyl oxygen and the ring nitrogen can facilitate coordination with certain metal ions, a property that is often linked to the biological activity of this class of compounds.

Spectroscopic Characterization (Predicted)

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by a strong absorption band for the C=O (carbonyl) stretch of the quinolone form, typically appearing in the 1650-1700 cm⁻¹ region. A broad absorption between 3200-3500 cm⁻¹ would indicate N-H stretching (and potentially O-H stretching from the enol tautomer), while C-H stretching from the aromatic ring would appear around 3000-3100 cm⁻¹.[9][10]

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum in a solvent like DMSO-d₆ would show distinct signals for the five aromatic protons. The protons on the carbocyclic ring (positions 5, 7, and 8) and the heterocyclic ring (positions 2 and 3) would appear as doublets or doublets of doublets in the aromatic region (typically 7.0-8.5 ppm). A broad singlet corresponding to the N-H proton would likely appear downfield (>10 ppm).[11]

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon NMR spectrum would display nine distinct signals. The carbonyl carbon (C4) would be the most downfield signal, expected around 170-180 ppm. The carbon bearing the iodine (C6) would show a characteristic upfield shift compared to an unsubstituted carbon due to the heavy atom effect. The remaining seven aromatic carbons would appear in the typical range of 110-150 ppm.[9]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would show a molecular ion peak ([M+H]⁺) at m/z 271.9567, corresponding to the formula C₉H₇INO⁺.[6] The isotopic pattern would be characteristic of a molecule containing one iodine atom.

Synthesis Protocol: Conrad-Limpach Reaction

The most reliable and field-proven method for synthesizing the 6-iodo-4-quinolone scaffold is the Conrad-Limpach reaction, followed by thermal cyclization. This approach offers high yields and uses commercially available starting materials. The following protocol is adapted from the synthesis of structurally similar compounds.[12][13]

Objective: To synthesize this compound from 4-iodoaniline and diethyl malonate.

Overall Reaction Scheme:

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

Step 1: Synthesis of Diethyl (4-iodophenylamino)methylenemalonate

-

Reagents Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 4-iodoaniline (1 equivalent), diethyl malonate (1.1 equivalents), and toluene (as solvent).

-

Condensation: Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap. Continue heating until no more water is formed (typically 4-6 hours).

-

Work-up: Cool the reaction mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator. The resulting crude oil or solid is the intermediate product and can often be used in the next step without further purification.

Step 2: Thermal Cyclization and Saponification

-

Cyclization: Prepare a separate flask containing a high-boiling point inert solvent, such as Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl), and preheat it to approximately 250 °C under an inert atmosphere (e.g., nitrogen).

-

Addition: Add the crude intermediate from Step 1 dropwise to the hot Dowtherm A with vigorous stirring. Maintain the temperature at 250 °C for 30-60 minutes. Monitor the reaction by Thin Layer Chromatography (TLC) for the disappearance of the intermediate.

-

Hydrolysis (Saponification): After completion, cool the mixture to about 100 °C and cautiously pour it into a solution of aqueous sodium hydroxide (e.g., 10% NaOH). Stir this two-phase mixture vigorously while it cools to room temperature to hydrolyze the ethyl ester.

-

Isolation: Separate the aqueous layer. Wash the organic (Dowtherm A) layer with additional aqueous NaOH. Combine the aqueous extracts.

Step 3: Acidification and Product Collection

-

Precipitation: Cool the combined aqueous layer in an ice bath and slowly acidify it with concentrated hydrochloric acid (HCl) until the pH is approximately 5-6. The product, this compound, will precipitate as a solid.

-

Filtration: Collect the precipitated solid by vacuum filtration.

-

Washing and Drying: Wash the solid cake thoroughly with cold water, followed by a small amount of cold ethanol or isopropanol to remove residual impurities. Dry the product under vacuum to yield the final this compound.

Applications in Drug Discovery and Chemical Research

The quinolin-4-one scaffold is a cornerstone in medicinal chemistry.[1] this compound serves as a key starting material for accessing novel compounds with potential therapeutic value.

-

Antimicrobial Agents: Fluoroquinolones, a major class of antibiotics, are based on the quinolin-4-one structure. Modifications at various positions of the quinoline ring, including position 6, are critical for tuning the antibacterial spectrum and potency.[1]

-

Anticancer Agents: Numerous quinoline derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[1][2] The ability to functionalize this compound allows for the synthesis of compounds designed to inhibit specific kinases or other targets implicated in cancer progression.

-

Antiviral and Antiparasitic Drugs: The quinoline core is present in established drugs like chloroquine (antimalarial) and elvitegravir (anti-HIV).[1][2] this compound provides a platform for developing new agents against a range of pathogens.

-

Neurodegenerative Diseases: Halogenated quinolines, such as the related compound clioquinol (5-chloro-7-iodoquinolin-8-ol), have been investigated for their ability to chelate metal ions and modulate pathways involved in diseases like Alzheimer's and Parkinson's.[8][14] This highlights the potential for iodo-quinolones in neuropharmacology.

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate precautions. The following safety information is derived from GHS classifications.[4]

| Hazard Class | Statement | Code |

| Skin Corrosion/Irritation | Causes skin irritation | H315 |

| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | H335 |

Recommended Handling Procedures:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[15][16]

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[17]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[15]

-

First Aid:

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[17]

-

Skin Contact: Immediately wash with plenty of soap and water.[15]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[15]

-

Ingestion: Rinse mouth and seek immediate medical attention.[15]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents and strong acids.[15][18]

Conclusion

This compound is a compound of significant strategic importance for chemical synthesis and drug discovery. Its well-defined physical and chemical properties, combined with the synthetic versatility afforded by the iodine substituent, make it an ideal building block for the development of novel, high-value molecules. The robust synthetic routes and the established biological relevance of the quinolin-4-one scaffold ensure that this compound will continue to be a valuable tool for researchers pushing the boundaries of science and medicine.

References

- 1. mdpi.com [mdpi.com]

- 2. Quinoline-based Compounds as Key Candidates to Tackle Drug Discovery Programs of Microbicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 6-Iodoquinolin-8-amine | 5552-47-6 | Benchchem [benchchem.com]

- 4. This compound | C9H6INO | CID 5250493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Iodoquinolin-8-ol|CAS 13207-63-1|For Research [benchchem.com]

- 6. PubChemLite - this compound (C9H6INO) [pubchemlite.lcsb.uni.lu]

- 7. nbinno.com [nbinno.com]

- 8. Clioquinol | C9H5ClINO | CID 2788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. benchchem.com [benchchem.com]

- 13. atlantis-press.com [atlantis-press.com]

- 14. Clioquinol - Wikipedia [en.wikipedia.org]

- 15. fishersci.com [fishersci.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Solubility of 6-Iodoquinolin-4-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

6-Iodoquinolin-4-ol and its derivatives represent a promising class of heterocyclic compounds with significant potential in medicinal chemistry, demonstrating a range of biological activities including antimicrobial and anticancer properties. A fundamental understanding of the solubility of this compound in various organic solvents is paramount for its synthesis, purification, formulation, and in vitro/in vivo screening. This technical guide provides a comprehensive framework for assessing and predicting the solubility of this compound, blending theoretical principles with practical experimental methodologies. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide equips researchers with the necessary tools to determine and interpret its solubility profile, thereby accelerating drug discovery and development efforts.

Introduction: The Significance of this compound in Modern Drug Discovery

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved drugs. The introduction of an iodine atom at the 6-position of the quinolin-4-ol core can significantly modulate the molecule's physicochemical and pharmacological properties. Halogen bonding, a non-covalent interaction involving the iodine atom, can enhance binding affinity to biological targets, making this compound a compound of considerable interest for the development of novel therapeutics.[1]

The journey from a promising lead compound to a viable drug candidate is fraught with challenges, with poor solubility being a primary cause of attrition. A thorough characterization of a compound's solubility in a range of organic solvents is a critical early-stage activity that informs:

-

Reaction Condition Optimization: Selecting appropriate solvents for synthesis and purification.

-

Formulation Development: Designing suitable delivery systems for preclinical and clinical studies.

-

High-Throughput Screening (HTS): Ensuring compound integrity and availability in assay media.

-

Predictive Modeling: Building robust structure-activity relationship (SAR) and quantitative structure-property relationship (QSPR) models.

This guide will delve into the theoretical underpinnings of solubility, provide detailed protocols for its experimental determination, and offer insights into the interpretation of the resulting data for this compound.

Theoretical Framework for Predicting Solubility

The principle of "like dissolves like" provides a foundational, albeit qualitative, understanding of solubility. A more quantitative prediction can be achieved by considering the physicochemical properties of this compound and the application of established theoretical models.

Physicochemical Properties of this compound

A comprehensive analysis of the molecular structure of this compound provides critical insights into its expected solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₉H₆INO | --INVALID-LINK--[2] |

| Molecular Weight | 271.05 g/mol | --INVALID-LINK--[2] |

| Topological Polar Surface Area (TPSA) | 29.1 Ų | --INVALID-LINK--[2] |

| Hydrogen Bond Donors | 1 (the hydroxyl group) | Inferred from structure |

| Hydrogen Bond Acceptors | 1 (the nitrogen atom) | Inferred from structure |

| logP (predicted) | ~2.5 - 3.5 | Various prediction models |

| IUPAC Name | 6-iodo-1H-quinolin-4-one | --INVALID-LINK--[2] |

The presence of both a hydrogen bond donor (-OH) and acceptor (ring nitrogen) suggests that this compound can participate in hydrogen bonding with protic solvents. The relatively low TPSA and predicted logP value indicate a degree of lipophilicity, suggesting better solubility in less polar organic solvents compared to water.

Hansen Solubility Parameters (HSP)

The Hansen Solubility Parameter (HSP) theory offers a more nuanced approach by dissecting the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar interactions.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle posits that substances with similar HSP values are likely to be miscible. By determining the HSP of this compound, one can predict its solubility in a wide array of solvents for which HSP values are known.

Logical Workflow for HSP Determination:

Caption: Workflow for determining Hansen Solubility Parameters.

Experimental Determination of Solubility

While theoretical predictions are valuable for initial screening, experimental determination remains the gold standard for obtaining accurate solubility data. Two key types of solubility are relevant in drug discovery: thermodynamic and kinetic solubility.

Thermodynamic Solubility: The Shake-Flask Method

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. The shake-flask method is a widely accepted technique for its determination.

Step-by-Step Protocol for the Shake-Flask Method:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials and agitate them at a constant temperature for a sufficient period (typically 24-48 hours) to reach equilibrium. A controlled temperature water bath or incubator is recommended.

-

Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. Centrifugation is highly recommended to ensure complete separation of the solid and liquid phases.

-

Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution).

-

Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Self-Validating System: To ensure that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should plateau, indicating that the system is at equilibrium.

Kinetic Solubility

Kinetic solubility is a measure of how much of a compound, initially dissolved in a stock solvent (typically DMSO), will remain in solution when diluted into an aqueous or organic medium. This is particularly relevant for high-throughput screening applications.

Experimental Workflow for Kinetic Solubility:

Caption: Workflow for determining kinetic solubility.

Data Presentation and Interpretation

For ease of comparison, the experimentally determined solubility data for this compound should be summarized in a structured table.

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents at 25°C

| Solvent | Solvent Type | Thermodynamic Solubility (mg/mL) | Kinetic Solubility (µM at 2% DMSO) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | To be determined | To be determined |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | To be determined | To be determined |

| Acetonitrile | Polar Aprotic | To be determined | To be determined |

| Methanol | Polar Protic | To be determined | To be determined |

| Ethanol | Polar Protic | To be determined | To be determined |

| Dichloromethane (DCM) | Nonpolar | To be determined | To be determined |

| Toluene | Nonpolar | To be determined | To be determined |

| Hexane | Nonpolar | To be determined | To be determined |

Interpretation of Results:

-

High Solubility in Polar Aprotic Solvents (e.g., DMSO, DMF): This is expected due to the polar nature of the quinolin-4-ol core and the ability of these solvents to act as strong hydrogen bond acceptors.

-

Moderate to High Solubility in Polar Protic Solvents (e.g., Methanol, Ethanol): The hydroxyl group of this compound can act as a hydrogen bond donor, and the nitrogen as an acceptor, facilitating interactions with these solvents.

-

Lower Solubility in Nonpolar Solvents (e.g., Toluene, Hexane): The polar functional groups of this compound will have limited favorable interactions with nonpolar solvents, leading to lower solubility.

The Influence of Temperature and Crystalline Form

The solubility of a solid in a liquid is an equilibrium process that is influenced by temperature. For most organic compounds, solubility increases with increasing temperature. This relationship can be described by the van't Hoff equation.

Furthermore, the crystalline form (polymorphism) of this compound can have a significant impact on its solubility. Different polymorphs of the same compound can exhibit different crystal lattice energies, leading to variations in their solubility. It is crucial to characterize the solid form of the material used in solubility studies to ensure consistency and reproducibility of the data.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that can cause skin and serious eye irritation.[2] It is therefore imperative that appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, be worn when handling this compound. All experimental work should be conducted in a well-ventilated fume hood.

Conclusion

A thorough understanding of the solubility of this compound in organic solvents is a cornerstone of its successful development as a therapeutic agent. This guide has provided a comprehensive overview of the theoretical principles and practical experimental protocols necessary to establish a robust solubility profile. By integrating theoretical predictions with rigorous experimental determination, researchers can make informed decisions regarding synthesis, formulation, and screening, ultimately paving the way for the advancement of this promising class of compounds in the drug discovery pipeline.

References

6-Iodoquinolin-4-ol and its Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry

The quinoline ring system is a cornerstone of heterocyclic chemistry and a recurring motif in a multitude of pharmacologically active compounds. Its rigid, planar structure and the presence of a nitrogen heteroatom provide a unique scaffold for molecular recognition by biological targets. The strategic functionalization of the quinoline core allows for the fine-tuning of its physicochemical and pharmacokinetic properties, leading to the development of potent therapeutic agents. This guide focuses on a specific, yet highly promising member of this family: 6-iodoquinolin-4-ol, and explores the landscape of its derivatives in the context of modern drug discovery. The introduction of an iodine atom at the 6-position offers a unique handle for both modulating biological activity and for further synthetic elaboration, making this scaffold a fertile ground for the generation of novel chemical entities.

The Core Moiety: this compound

This compound, also known as 6-iodo-4-hydroxyquinoline, is a solid, crystalline compound that serves as a pivotal intermediate in the synthesis of a diverse array of more complex molecules. Its structure is characterized by a quinoline core with a hydroxyl group at the 4-position and an iodine atom at the 6-position. It's important to recognize the tautomeric relationship of this compound, existing in equilibrium between the this compound and 6-iodoquinolin-4(1H)-one forms. This tautomerism can influence its reactivity and biological interactions.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthetic chemistry and for predicting the behavior of its derivatives in biological systems.

| Property | Value | Source |

| CAS Number | 342617-07-6 | [1] |

| Molecular Formula | C₉H₆INO | [1] |

| Molecular Weight | 271.05 g/mol | [1] |

| IUPAC Name | 6-iodo-1H-quinolin-4-one | [1] |

| Appearance | Typically a solid | |

| Solubility | Generally soluble in organic solvents like DMSO and DMF |

Synthesis of the this compound Scaffold

The construction of the this compound core can be achieved through several established synthetic routes for quinolin-4-ones. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. Two of the most reliable and versatile methods are the Gould-Jacobs reaction and the Conrad-Limpach synthesis.

1.2.1. Conrad-Limpach Synthesis: A Robust Approach

The Conrad-Limpach synthesis is a powerful method for the preparation of 4-hydroxyquinolines. This reaction involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization. For the synthesis of this compound, the logical starting material is 4-iodoaniline.

Experimental Protocol: Conrad-Limpach Synthesis of this compound

Materials:

-

4-Iodoaniline

-

Ethyl acetoacetate

-

Dowtherm A (or other high-boiling point solvent)

-

Ethanol

-

Hydrochloric acid (catalytic amount)

Procedure:

-

Condensation: In a round-bottom flask, a mixture of 4-iodoaniline (1.0 equivalent) and ethyl acetoacetate (1.1 equivalents) in ethanol is stirred. A catalytic amount of hydrochloric acid is added. The mixture is heated to reflux for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Solvent Removal: Upon completion of the condensation, the ethanol is removed under reduced pressure.

-

Cyclization: The resulting crude intermediate is added to a high-boiling point solvent such as Dowtherm A. The mixture is heated to approximately 250 °C for 30-60 minutes to induce thermal cyclization.

-

Work-up and Purification: The reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration. The solid is washed with a suitable solvent (e.g., hexane or ether) to remove the high-boiling point solvent. The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Causality in Experimental Choices: The use of a high-boiling point solvent in the cyclization step is crucial to provide the necessary thermal energy to overcome the activation barrier for the intramolecular ring closure. The initial acid-catalyzed condensation promotes the formation of the enamine intermediate, which is essential for the subsequent cyclization.

Figure 1: Conrad-Limpach synthesis workflow.

The Landscape of this compound Derivatives and their Therapeutic Potential

The true value of this compound lies in its role as a versatile scaffold for the generation of a diverse library of derivatives with a wide spectrum of biological activities. The hydroxyl group at the 4-position and the iodine atom at the 6-position are key functional handles for further chemical modifications.

Derivatization Strategies

The primary points of derivatization on the this compound core are the 4-hydroxyl group and the 6-iodo substituent.

-

At the 4-Position: The hydroxyl group can be converted to a variety of other functional groups. A common and highly useful transformation is the conversion to a 4-chloroquinoline using reagents like phosphorus oxychloride (POCl₃). This chloro derivative is then a versatile precursor for nucleophilic aromatic substitution reactions, allowing for the introduction of amines, thiols, and other nucleophiles to generate 4-aminoquinoline and 4-thioquinoline derivatives.

-

At the 6-Position: The iodine atom is an excellent group for transition metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck reactions. This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at this position, significantly expanding the chemical space of accessible derivatives.

Figure 2: Key derivatization pathways.

Biological Activities of Iodo-Quinoline Derivatives

While specific biological data for this compound is limited in publicly available literature, the broader class of iodo-quinoline and quinolin-4-one derivatives has demonstrated significant potential in several therapeutic areas.

2.2.1. Antimicrobial Activity

A number of studies have highlighted the antimicrobial properties of quinoline derivatives. The presence of a halogen, such as iodine, can enhance the lipophilicity of the molecule, potentially facilitating its transport across microbial cell membranes. A study on a library of 6-iodo-substituted carboxy-quinolines demonstrated their in vitro antimicrobial activity against Staphylococcus epidermidis, Klebsiella pneumoniae, and Candida parapsilosis[2]. The mechanism of action for many quinoline-based antimicrobials involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.

2.2.2. Anticancer Activity

The quinoline scaffold is a well-established pharmacophore in the design of anticancer agents. Derivatives of 4-aminoquinoline have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines, including human breast tumor cell lines MCF7 and MDA-MB468[3]. Some of these compounds have shown greater potency than existing drugs like chloroquine and amodiaquine[3]. The anticancer mechanisms of quinoline derivatives are diverse and can include the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways. For instance, some quinoline-based compounds have been shown to inhibit enzymes that act on DNA, such as DNA methyltransferases[4].

A notable example of a clinically used iodo-hydroxyquinoline is Clioquinol (5-chloro-7-iodo-quinolin-8-ol), which has been investigated for its anticancer properties. Although structurally different from this compound, its biological activities provide valuable insights into the potential of this class of compounds.

Experimental Workflow: In Vitro Cytotoxicity Assessment

For researchers and drug development professionals, a key step in evaluating the potential of a new compound is to assess its cytotoxicity against cancer cell lines. The following is a detailed, self-validating protocol for determining the half-maximal inhibitory concentration (IC₅₀) of a this compound derivative.

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the IC₅₀ value of a test compound against a selected cancer cell line.

Materials:

-

Human cancer cell line (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (a derivative of this compound)

-

Doxorubicin (positive control)

-

Dimethyl sulfoxide (DMSO, vehicle)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of the test compound and doxorubicin in DMSO. Create a series of dilutions of the test compound and doxorubicin in the complete culture medium. The final DMSO concentration in the wells should be less than 0.5%.

-

Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium only (blank), cells with vehicle (negative control), and cells with doxorubicin (positive control).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-